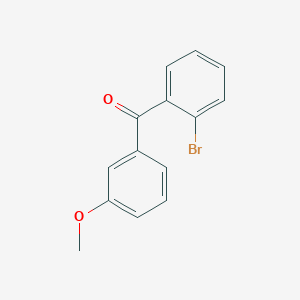

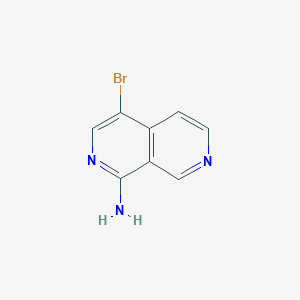

![molecular formula C10H10ClNO3 B1290670 7-amino-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one hydrochloride CAS No. 148502-20-9](/img/structure/B1290670.png)

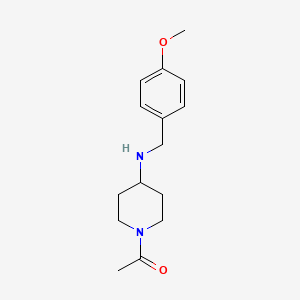

7-amino-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves cyclization reactions and multi-component reactions. For instance, the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one is achieved through a series of reactions starting from a dione and involving chlorination and treatment with ammonia . Similarly, 7-amino substituted 4,4a-dihydro-5H-indeno[1,2-c]pyridazin-3-ones are synthesized as part of a series of rigid congeners of hypotensive agents . These methods could potentially be adapted for the synthesis of "7-amino-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one hydrochloride" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds related to the one often includes a fused ring system, which is a characteristic feature of the indeno[1,2-c]pyridazine and indeno[1,2-c]isoquinolinone frameworks . These structures are likely to influence the biological activity of the compounds, as seen in the case of the antihypertensive and antithrombotic properties of the indenopyridazinone derivatives .

Chemical Reactions Analysis

The chemical reactions involving these compounds are typically multi-step and can include cyclization, chlorination, and amine formation. The reactivity of the amino group in the 7-position is a key feature, as it allows for further derivatization and the introduction of various substituents that can modulate the compound's biological activity . The use of basic ionic liquids as catalysts in the synthesis of related compounds suggests that similar conditions might be applicable for the compound of interest .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "7-amino-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one hydrochloride" are not directly reported, the properties of structurally related compounds can provide some insights. These compounds often exhibit solid-state properties and can be isolated as crystalline solids. Their solubility, melting points, and stability would depend on the specific functional groups and the overall molecular structure . The presence of the amino group and the hydrochloride salt form would likely affect the compound's solubility in water and organic solvents.

Eigenschaften

IUPAC Name |

5-amino-5,6-dihydrocyclopenta[f][1,3]benzodioxol-7-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3.ClH/c11-7-3-8(12)6-2-10-9(1-5(6)7)13-4-14-10;/h1-2,7H,3-4,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGDDVHCXUSHOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC3=C(C=C2C1=O)OCO3)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90639989 |

Source

|

| Record name | 7-Amino-6,7-dihydro-2H,5H-indeno[5,6-d][1,3]dioxol-5-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90639989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-amino-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one hydrochloride | |

CAS RN |

148502-20-9 |

Source

|

| Record name | 7-Amino-6,7-dihydro-2H,5H-indeno[5,6-d][1,3]dioxol-5-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90639989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-4-chloropyrido[3,2-d]pyrimidine](/img/structure/B1290596.png)

![6-Bromo-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B1290598.png)

![1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1290614.png)